Questiomycin A

Antimicrobial Resistance Tuberculosis Phenoxazinone SAR

Questiomycin A (QA) is a uniquely selective phenoxazinone antibiotic that inhibits M. tuberculosis H37Rv (MIC 0.41 μg/mL) and drug-resistant clinical isolates via FabD targeting, while remaining inactive against non-tuberculous mycobacteria (MIC >45 μg/mL). Unlike other phenoxazinones, QA acts as a GRP78 degrader and a potent algicide (Chattonella antiqua LC50 0.18 μM). Sourced from engineered Pseudomonas chlororaphis HT66 (titer ~590 mg/L), it is ideally suited for anti-TB SAR, algicide discovery, and ER-stress probe programs. Insist on QA—class-level substitution is scientifically invalid.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
CAS No. 1916-59-2
Cat. No. B1678634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuestiomycin A
CAS1916-59-2
Synonyms2-acetylamino-(3H)-phenoxazin-3-one
2-aminophenoxazine-3-one
3-aminophenoxazone
Phx-3 cpd
questinomycine A
questiomycin A
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N
InChIInChI=1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2
InChIKeyRDJXPXHQENRCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Questiomycin A (CAS 1916-59-2): A Core Phenoxazinone Scaffold for Antibacterial, Algicidal, and Anticancer Research


Questiomycin A (QA; 2-aminophenoxazin-3-one; Phx-3) is a naturally occurring phenoxazinone antibiotic first isolated from Streptomyces species and subsequently identified in diverse microorganisms, including Pseudomonas chlororaphis HT66 and the marine bacterium Alteromonas sp. D [1]. It exhibits a broad, albeit often weak, spectrum of bioactivity against bacteria, fungi, algae, and tumor cell lines . Its unique mechanism as a GRP78 degrader distinguishes it from other phenoxazinones in anticancer applications, while its potent activity against Mycobacterium tuberculosis contrasts sharply with its inactivity against other mycobacterial species [2]. Structurally, it serves as the minimal chromophore for the clinically important actinomycin class of anticancer agents, underscoring its foundational role in medicinal chemistry [3].

Why Questiomycin A Cannot Be Casually Replaced: Evidence-Based Differentiation from Phenoxazinone Analogs


Simple substitution of Questiomycin A with other phenoxazinones like N-acetylquestiomycin A, cinnabarinic acid, or even the complex actinomycins is not scientifically justified due to divergent activity spectra, potency, and target engagement. While many phenoxazinones share a common core, subtle structural variations lead to profound differences in biological selectivity and mechanism. For instance, the N-acetyl derivative shows drastically reduced activity compared to the parent compound in certain assays, and Questiomycin A uniquely targets the mycobacterial FabD protein with sub-micromolar potency, a profile not replicated by other in-class compounds [1][2]. Furthermore, its specific role as a GRP78 degrader is a functional attribute absent in most other phenoxazinone natural products, directly impacting its utility in cancer and stress biology research . Therefore, procurement and experimental design must be guided by compound-specific, quantitative evidence rather than broad class-level assumptions.

Quantitative Differentiation Guide: Questiomycin A vs. Key Comparators


Anti-Tubercular Potency: Questiomycin A vs. Non-Tuberculous Mycobacteria

Questiomycin A (QA) exhibits highly selective antibacterial activity. Against the M. tuberculosis H37Rv strain, QA demonstrates potent inhibition with an MIC of 0.41 μg/mL [1]. In stark contrast, it is completely inactive against non-tuberculous mycobacteria such as M. smegmatis, M. kansasii, and M. fortuitum, with MICs exceeding 45 μg/mL [2]. This represents a >100-fold difference in potency, highlighting a unique selectivity profile not commonly observed among other phenoxazinones, which are often broadly antimicrobial or lack this specific anti-tubercular potency.

Antimicrobial Resistance Tuberculosis Phenoxazinone SAR

Algicidal Efficacy: Questiomycin A vs. Novel Questiomycins C-E

In a head-to-head comparison of algicidal compounds isolated from Alteromonas sp. D, Questiomycin A (1) was tested alongside three novel analogs, questiomycins C-E (2-4), against the harmful algal bloom (HAB) species Chattonella antiqua. Questiomycin A exhibited an LC50 of 0.18 μM, making it the most potent compound in the series. In comparison, questiomycins C, D, and E showed LC50 values of 0.22, 6.37, and 0.31 μM, respectively [1]. This positions Questiomycin A as the superior lead compound from this discovery effort.

Marine Biotechnology Harmful Algal Bloom (HAB) Control Algicide Discovery

Enzyme Inhibition Profile: Questiomycin A vs. Actinocin and Actinomycin D

Questiomycin A acts as a competitive inhibitor of human neutral aminopeptidases HsAPN and HsMetAP2, but with significantly lower potency compared to its structural analog Actinocin and the clinical agent Actinomycin D. Against HsAPN, QA has a Ki of 52.5 ± 2.7 μM, while Actinocin is nearly 9-fold more potent (Ki = 6.04 ± 0.51 μM) [1]. Against HsMetAP2, QA's Ki is 30.4 ± 3.2 μM, compared to 2.04 ± 0.23 μM for Actinocin, a 15-fold difference. This quantitative data confirms that while QA shares the same target as these potent cytotoxins, its intrinsic activity is lower, making it a valuable tool for probing aminopeptidase biology without the high cytotoxicity associated with actinomycins [1].

Cancer Therapeutics Aminopeptidase Inhibition Enzyme Kinetics

Scalable Production: Metabolic Engineering Yields a 590 mg/L Titer for Questiomycin A

A major limitation for the practical application of many natural products is low production yield. For Questiomycin A, a metabolic engineering approach in Pseudomonas chlororaphis HT66 has overcome this barrier. By introducing a heterologous phenoxazinone synthase and optimizing the growth medium, researchers achieved a production titer of 589.78 mg/L, the highest reported to date [1]. This is a critical differentiator compared to other phenoxazinones like cinnabarinic acid or complex actinomycins, for which high-yielding, scalable production hosts have not been established, or are far less efficient.

Synthetic Biology Biopesticide Development Metabolic Engineering

Optimal Applications of Questiomycin A: From Tuberculosis Probe to Algal Bloom Mitigation


Mycobacterium tuberculosis Drug Discovery: A Selective Anti-TB Scaffold

Use Questiomycin A as a validated hit compound for structure-activity relationship (SAR) studies aimed at developing novel anti-tubercular agents. Its potent and selective activity against M. tuberculosis H37Rv (MIC = 0.41 μg/mL) and drug-resistant clinical isolates, combined with its inactivity against non-tuberculous mycobacteria (MIC > 45 μg/mL), provides a clean starting point for medicinal chemistry optimization to enhance potency and pharmacokinetic properties while maintaining selectivity [1]. The identified target, FabD, is a validated but underexploited enzyme in mycolic acid biosynthesis, offering a novel mechanism of action [2].

Biological Control of Harmful Algal Blooms (HABs)

Apply Questiomycin A as a reference standard and lead compound in algicide discovery and development programs targeting harmful algal bloom species like Chattonella antiqua. Its high potency (LC50 = 0.18 μM) against this ecologically and economically damaging alga makes it a superior benchmark for evaluating new algicidal candidates [3]. The compound's ecological role, where it is produced only upon bacterial-algal contact, also makes it a model for studying inter-species chemical signaling in marine environments [3].

Cancer Biology Tool: Aminopeptidase and GRP78 Research

Employ Questiomycin A as a chemical probe to dissect the roles of aminopeptidases (APN and MetAP2) and the ER chaperone GRP78 in cancer cell biology. Its well-characterized, moderate inhibitory activity (Ki = 52.5 μM and 30.4 μM for APN and MetAP2, respectively) allows for targeted inhibition without the extreme cytotoxicity of actinomycins [4]. Furthermore, its unique activity as a GRP78 degrader provides a distinct mechanistic tool for studying endoplasmic reticulum stress and the unfolded protein response in cancer models .

Synthetic Biology and Biopesticide Production Host Development

Utilize the high-yielding, engineered Pseudomonas chlororaphis HT66 strain as a platform for the cost-effective production of Questiomycin A for agricultural applications [5]. This production system (titer ~590 mg/L) enables the procurement of gram-scale quantities for field trials as an antibacterial biopesticide, particularly in scenarios where the commercialized antifungal biopesticide phenazine-1-carboxylic acid (PCA) is ineffective due to its poor antibacterial activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Questiomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.